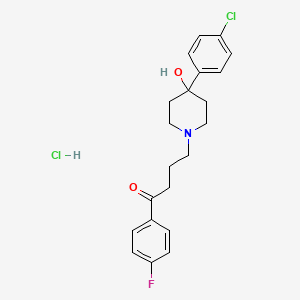

Haloperidol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO2.ClH/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;/h3-10,26H,1-2,11-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRYYMBDXNZQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042578 | |

| Record name | Haloperidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1511-16-6 | |

| Record name | 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1511-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloperidol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001511166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanone,4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-,hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM06W2ADRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Haloperidol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloperidol (B65202), a butyrophenone (B1668137) derivative, is a first-generation antipsychotic medication that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1][2][3] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][3][4][5] This technical guide provides a comprehensive review of the molecular mechanisms underlying the action of haloperidol hydrochloride. It delves into its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these actions. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

Haloperidol's principal mechanism of action is the blockade of postsynaptic dopamine D2 receptors.[3][4][5] In conditions like schizophrenia, which are theorized to involve a hyperdopaminergic state in the brain's limbic system, haloperidol's competitive antagonism at these receptors helps to normalize dopaminergic neurotransmission, thereby alleviating psychotic symptoms such as hallucinations and delusions.[3][5]

Receptor Binding Profile

Haloperidol exhibits high affinity for dopamine D2 receptors, which is central to its antipsychotic effects.[3] However, it also interacts with a range of other neurotransmitter receptors, contributing to its side-effect profile. The binding affinities (Ki) of haloperidol for various receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor | Binding Affinity (Ki) [nM] |

| Dopamine D2 | 0.89 - 1.5 |

| Dopamine D3 | 4.6 |

| Dopamine D4 | 10 |

| Serotonin 5-HT2A | 72.0 - 120 |

| Alpha-1 Adrenergic | 12 |

| Sigma-1 | 2.0 - 4.2 |

Data compiled from multiple sources.[6][7]

Downstream Signaling Pathways of D2 Receptor Blockade

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[8] Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[8]

By blocking D2 receptors, haloperidol prevents this inhibitory effect, leading to a disinhibition of the cAMP/PKA signaling pathway.[8][9] This can result in the phosphorylation of various downstream targets, including the cAMP response element-binding protein (CREB), which is involved in the regulation of gene expression.[9]

Secondary Mechanisms of Action

While D2 receptor antagonism is primary, haloperidol's interactions with other receptors contribute to its overall pharmacological profile, including some of its adverse effects.

Alpha-1 Adrenergic Receptor Antagonism

Haloperidol is a potent antagonist of alpha-1 adrenergic receptors.[10] This action is not central to its antipsychotic efficacy but is associated with side effects such as orthostatic hypotension and dizziness.[5] The potency of haloperidol at alpha-1 receptors is significant and comparable to some other antipsychotic medications.[11][12]

Sigma Receptor Binding

Haloperidol binds with high affinity to sigma-1 and sigma-2 receptors.[7] The precise role of sigma receptor binding in the therapeutic or adverse effects of haloperidol is still under investigation, but it is thought to modulate dopaminergic and other neurotransmitter systems.[13] Some studies suggest that sigma receptor interactions may be involved in the motor side effects of antipsychotic drugs.

Experimental Protocols

The characterization of haloperidol's mechanism of action relies on various experimental techniques. A cornerstone method for determining the binding affinity of a drug to its receptor is the radioligand binding assay.

Protocol: Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of haloperidol for the D2 receptor.

1. Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor of interest (e.g., rat striatum for D2 receptors) in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.[14]

2. Competitive Binding Assay:

-

Prepare serial dilutions of unlabeled haloperidol.

-

In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the D2 receptor (e.g., [3H]-raclopride or [3H]-spiperone), and varying concentrations of unlabeled haloperidol.

-

Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a competing unlabeled ligand).[15]

-

Incubate the tubes to allow the binding to reach equilibrium.[14][15]

3. Separation and Detection:

-

Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound.[14][15]

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[14][15]

4. Data Analysis:

-

Calculate the specific binding at each concentration of haloperidol by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the haloperidol concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of haloperidol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The primary mechanism of action of this compound is its potent antagonism of dopamine D2 receptors, which is fundamental to its antipsychotic effects.[3][4][5] Its interactions with other receptors, such as alpha-1 adrenergic and sigma receptors, contribute to its complex pharmacological profile and are largely responsible for its side effects. A thorough understanding of these molecular interactions, elucidated through experimental protocols like radioligand binding assays, is crucial for the development of novel antipsychotic agents with improved efficacy and tolerability. The detailed characterization of signaling pathways and receptor binding affinities provides a solid foundation for future research in the field of neuropsychopharmacology.

References

- 1. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LRRK2 mediates haloperidol-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 10. In vivo potencies of antipsychotic drugs in blocking alpha 1 noradrenergic and dopamine D2 receptors: implications for drug mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An index of relative central α-adrenergic receptor antagonism by antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Functional characterization of a sigma receptor and its gene expression by haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

Haloperidol Hydrochloride: A Deep Dive into its Pharmacodynamics for the Research Professional

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a thorough understanding of the pharmacodynamic properties of a compound is paramount. This guide provides a detailed exploration of the pharmacodynamics of haloperidol (B65202) hydrochloride, a cornerstone typical antipsychotic. We will delve into its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties, presenting quantitative data in a clear, structured format and visualizing complex pathways and workflows.

Receptor Binding Affinity Profile

Haloperidol hydrochloride's primary therapeutic effect is attributed to its potent antagonism of the dopamine (B1211576) D2 receptor. However, its interaction with a range of other neurotransmitter receptors contributes to its overall pharmacological profile, including its side effects. The binding affinities of haloperidol for various receptors are typically determined through radioligand binding assays and are expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of haloperidol for a variety of neurotransmitter receptors, compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Ki database and other cited literature.[1][2][3][4][5]

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D1 | ~80 |

| D2 | 1.2 |

| D3 | ~7 |

| D4 | 2.3 |

| Serotonin Receptors | |

| 5-HT1A | 3600 |

| 5-HT2A | 120 |

| 5-HT2C | 4700 |

| Adrenergic Receptors | |

| α1A | 11 |

| α2C | Moderate Affinity |

| Histamine Receptors | |

| H1 | Low Affinity |

| Muscarinic Receptors | |

| M1 | Low Affinity |

| Sigma Receptors | |

| σ1 | ~2-4 |

| σ2 | Low Affinity |

Signaling Pathways

Haloperidol's antagonism of the dopamine D2 receptor, a G-protein coupled receptor (GPCR), disrupts downstream signaling cascades. The D2 receptor primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is often referred to as the "canonical" signaling pathway.

However, the D2 receptor can also signal through a G-protein-independent pathway involving β-arrestin. Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor, which then recruits β-arrestin. This process not only desensitizes the G-protein signaling but also initiates a separate wave of signaling events.

Canonical G-Protein Signaling Pathway

The blockade of D2 receptors by haloperidol prevents the dopamine-induced inhibition of adenylyl cyclase. This leads to a disinhibition of the cAMP/PKA (Protein Kinase A) signaling pathway. A key downstream effector of this pathway in striatal medium spiny neurons is the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). When phosphorylated by PKA at Threonine 34, DARPP-32 becomes a potent inhibitor of protein phosphatase 1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of numerous downstream targets, ultimately influencing gene expression and neuronal excitability.

Non-Canonical β-Arrestin Signaling Pathway

In addition to G-protein signaling, D2 receptor activation can lead to the recruitment of β-arrestin. This process is initiated by the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs). β-arrestin binding to the phosphorylated receptor sterically hinders further G-protein coupling, leading to desensitization. Furthermore, β-arrestin acts as a scaffold protein, recruiting various signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. Haloperidol, by blocking the D2 receptor, prevents agonist-induced β-arrestin recruitment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of haloperidol.

Radioligand Binding Assay: [3H]-Spiperone Competition Binding for D2 Receptors

This assay determines the affinity of a test compound (e.g., haloperidol) for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand ([3H]-spiperone) for binding to the receptor.[6][7][8][9][10]

Materials:

-

Membrane Preparation: Rat striatal tissue or cells expressing the human D2 receptor.

-

Radioligand: [3H]-spiperone.

-

Non-specific Binding Control: (+)-Butaclamol or another suitable D2 antagonist at a high concentration.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Test Compound: this compound dissolved in an appropriate vehicle.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Membrane suspension.

-

Increasing concentrations of the test compound (haloperidol) or vehicle (for total binding) or a high concentration of a competitor like (+)-butaclamol (for non-specific binding).

-

[3H]-spiperone at a concentration near its Kd.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

β-Arrestin Recruitment Assay

This functional assay measures the ability of a ligand to promote the interaction between the D2 receptor and β-arrestin. The PathHunter® β-arrestin assay from DiscoveRx is a commonly used platform.[11][12][13][14][15]

Principle: The assay utilizes enzyme fragment complementation. The D2 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

Procedure (Agonist Mode):

-

Cell Plating: Plate PathHunter® cells expressing the tagged D2 receptor and β-arrestin in a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound (agonist).

-

Compound Addition: Add the diluted compound to the cell plate.

-

Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: Add the PathHunter® detection reagents, which contain the chemiluminescent substrate.

-

Signal Measurement: Incubate for 60 minutes at room temperature and then measure the chemiluminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.

Procedure (Antagonist Mode for Haloperidol):

-

Cell Plating and Compound Preparation: Follow steps 1 and 2 as in the agonist mode, preparing serial dilutions of haloperidol.

-

Antagonist Pre-incubation: Add the diluted haloperidol to the cell plate and pre-incubate for a short period (e.g., 30 minutes).

-

Agonist Addition: Add a fixed, submaximal concentration (e.g., EC80) of a known D2 receptor agonist (e.g., dopamine) to all wells (except for the no-agonist control).

-

Incubation, Detection, and Signal Measurement: Follow steps 4, 5, and 6 as in the agonist mode.

-

Data Analysis: Plot the luminescent signal against the logarithm of the haloperidol concentration to determine its IC50 for inhibiting the agonist-induced β-arrestin recruitment.

In Vivo Microdialysis for Measuring Striatal Dopamine Release

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals. It is used to assess how drugs like haloperidol affect neurotransmitter release and metabolism.[16][17][18]

Materials:

-

Animals: Typically rats or mice.

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

-

Microdialysis Probes: With a semi-permeable membrane at the tip.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe.

-

Fraction Collector: To collect the dialysate samples.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for dopamine quantification.

-

Artificial Cerebrospinal Fluid (aCSF): A solution mimicking the composition of the brain's extracellular fluid (e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2).

Procedure:

-

Surgery: Anesthetize the animal and use a stereotaxic apparatus to implant a guide cannula targeting the brain region of interest (e.g., the striatum). Secure the cannula to the skull. Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples to determine the basal dopamine concentration.

-

Drug Administration: Administer haloperidol to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals to monitor the change in dopamine concentration over time.

-

Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.

-

Data Analysis: Express the dopamine concentrations in the post-drug samples as a percentage of the average baseline concentration to determine the effect of haloperidol on dopamine release.

-

Histological Verification: At the end of the experiment, sacrifice the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Pharmacodynamic Effects and Clinical Implications

Haloperidol's potent antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, particularly on the positive symptoms of schizophrenia such as hallucinations and delusions.[19][20][21] However, its blockade of D2 receptors in other brain regions is associated with its significant side effect profile.

-

Extrapyramidal Symptoms (EPS): Blockade of D2 receptors in the nigrostriatal pathway disrupts the balance of dopamine and acetylcholine, leading to motor side effects such as parkinsonism, akathisia (restlessness), and acute dystonias.[22][23][24] The risk of EPS increases significantly when D2 receptor occupancy exceeds 75-80%.[25][26][27]

-

Tardive Dyskinesia (TD): This is a potentially irreversible movement disorder characterized by involuntary, repetitive body movements. The pathophysiology is complex but is thought to involve long-term D2 receptor blockade leading to dopamine receptor supersensitivity and potential neurotoxic effects of haloperidol metabolites.[28][29][30][31][32]

-

Hyperprolactinemia: Blockade of D2 receptors in the tuberoinfundibular pathway, which normally tonically inhibits prolactin release from the pituitary gland, leads to elevated prolactin levels. This can result in side effects such as gynecomastia, galactorrhea, and amenorrhea.[24]

The interaction of haloperidol with sigma-1 receptors may also contribute to its overall effects, although the precise role of this interaction is still under investigation.[33][34]

This in-depth guide provides a foundational understanding of the pharmacodynamics of this compound for the research professional. By combining quantitative receptor binding data, detailed signaling pathway analysis, and robust experimental methodologies, researchers can better design and interpret studies aimed at understanding the complex actions of this and other antipsychotic agents.

References

- 1. collaborativedrug.com [collaborativedrug.com]

- 2. PDSP Kᵢ Database [pdspdb.unc.edu]

- 3. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 4. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]

- 5. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methodology of 3H-spiperone binding to lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. cosmobio.co.jp [cosmobio.co.jp]

- 14. cosmobio.co.jp [cosmobio.co.jp]

- 15. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 16. benchchem.com [benchchem.com]

- 17. um.edu.mt [um.edu.mt]

- 18. benchchem.com [benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. psychiatryonline.org [psychiatryonline.org]

- 23. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. droracle.ai [droracle.ai]

- 25. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. keio.elsevierpure.com [keio.elsevierpure.com]

- 28. sysrevpharm.org [sysrevpharm.org]

- 29. How does haloperidol (Haldol) cause tardive dyskinesia? [ebmconsult.com]

- 30. researchgate.net [researchgate.net]

- 31. Haloperidol Induced Orofacial Dyskinesia: Clinical Insights Into Buccolingual Masticatory Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Medication-Induced Tardive Dyskinesia: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Downstream Signaling Pathways of Haloperidol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloperidol (B65202), a first-generation antipsychotic, primarily exerts its therapeutic effects through potent antagonism of the dopamine (B1211576) D2 receptor (D2R).[1][2][3][4] This initial interaction at the cell surface triggers a cascade of intracellular signaling events that ultimately modulate neuronal function, gene expression, and synaptic plasticity. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by haloperidol hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms underlying haloperidol's action. This document summarizes key quantitative data, provides detailed experimental protocols for assessing pathway modulation, and includes visualizations of the signaling cascades and experimental workflows.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

Haloperidol is a high-potency typical antipsychotic that exhibits strong antagonism at dopamine D2 receptors, particularly within the mesolimbic and mesocortical pathways of the brain.[1][2][5] Schizophrenia is associated with a hyperdopaminergic state in these regions, and haloperidol's therapeutic efficacy in treating positive symptoms like hallucinations and delusions is attributed to its ability to block D2R signaling.[1][2]

Quantitative Data: Receptor Binding Affinity

The affinity of haloperidol for the D2 receptor is a critical parameter in understanding its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.

| Parameter | Value (nM) | Receptor | Radioligand | Tissue/Cell Line | Reference |

| Ki | 0.66 - 2.84 | Dopamine D2 | [3H]spiperone | Rat Striatum | [6] |

| IC50 | 0.16 - 0.7 | Dopamine D2 | [3H]spiperone | Not Specified | [6] |

| Ki | ~1 | Dopamine D2 | [3H]-YM-09151-2 | Rat Striatum | [7] |

Major Downstream Signaling Cascades

Haloperidol's blockade of D2R initiates a series of intracellular events. D2Rs are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[8] Antagonism by haloperidol disinhibits adenylyl cyclase, leading to the modulation of several key signaling pathways.

cAMP/PKA/DARPP-32 Pathway

The blockade of Gi/o-coupled D2 receptors by haloperidol leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9][10] This activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. A crucial substrate of PKA in striatal medium spiny neurons (MSNs) is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[9][10][11] Phosphorylation of DARPP-32 at Threonine 34 converts it into a potent inhibitor of Protein Phosphatase 1 (PP1).[9] This inhibition of PP1 amplifies PKA signaling by preventing the dephosphorylation of other PKA substrates, including the transcription factor cAMP response element-binding protein (CREB).[12]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Haloperidol inactivates AMPK and reduces tau phosphorylation in a tau mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Differential expression of c-fos and zif268 in rat striatum after haloperidol, clozapine, and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]

- 8. Differential expression of c-fos and zif268 in rat striatum after haloperidol, clozapine, and amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. moodle2.units.it [moodle2.units.it]

Beyond the D2 Receptor: An In-depth Technical Guide to the Molecular Targets of Haloperidol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol (B65202), a butyrophenone (B1668137) derivative, has been a cornerstone in the treatment of psychotic disorders for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine (B1211576) D2 receptor. However, the clinical profile of haloperidol, including its side effects, suggests a more complex pharmacological footprint. This technical guide provides a comprehensive overview of the molecular targets of haloperidol hydrochloride beyond the D2 receptor, offering a deeper understanding of its polypharmacology. This document summarizes quantitative binding data, details key experimental protocols, and visualizes the intricate signaling pathways involved.

Quantitative Binding Profile of Haloperidol at Non-Dopaminergic Targets

Haloperidol exhibits affinity for a wide range of receptors and ion channels. The following tables summarize its binding affinities (Ki) and functional potencies (IC50) at various non-D2 molecular targets. This data has been compiled from multiple peer-reviewed studies to provide a comparative overview for drug development professionals.

| Receptor Family | Specific Target | Ki (nM) | Species/Tissue | Reference(s) |

| Sigma Receptors | σ1 | 2.8 - 4 | Guinea Pig Brain, Human | [1][2] |

| σ2 | ~326 (metabolite) | Guinea Pig Brain | [1] | |

| Adrenergic Receptors | α1 | 0.42 (ED50 mg/kg) | In vivo | [3] |

| α1A | <74 | Rat Submaxillary Gland | [4] | |

| α1B | <74 | Rat Liver | [4] | |

| Serotonin (B10506) Receptors | 5-HT2A | 2.6 (ED50 mg/kg) | In vivo | [3] |

| 5-HT1A | No significant affinity | Rat | [5] | |

| 5-HT6 | - | Rat | [6] | |

| 5-HT7 | Moderate Affinity | - | ||

| Histamine (B1213489) Receptors | H1 | Weak affinity | - | [3] |

| H2 | Binds, acts as antagonist | Human, Mouse | [7][8] | |

| H3 | 10,500 ± 450 | Rat Striatal Membrane | [9] | |

| Muscarinic Receptors | M1 | Minimal binding | - | [3] |

Table 1: Haloperidol Binding Affinities (Ki) for G-Protein Coupled Receptors. This table provides a summary of the dissociation constants of haloperidol for various non-dopaminergic GPCRs.

| Target | Subtype | IC50 | Species/Tissue | Reference(s) |

| NMDA Receptors | NR1a/NR2B | ~50-fold lower than adult | Neonatal Rat Brain | [10] |

| NR1a/NR2A | Lower affinity than NR2B | Rat Brain | [10] | |

| Voltage-Gated Channels | Ca2+ Channels | 7.8 ± 0.5 µM (intracellular Ca2+) | Cultured Rat Hippocampal Neurons | [11] |

| 15.6 ± 1.1 µM (whole-cell Ba2+ currents) | Voltage-clamped Mouse Hippocampal Neurons | [11] | ||

| Ca-activated K+ Channels | 0.5 - 1 µM | Rat Forebrain Synaptosomes | [9] | |

| HERG K+ Channels | ~1 µM | Xenopus Oocytes | [12] |

Table 2: Haloperidol Functional Inhibition (IC50) of Ion Channels. This table presents the half-maximal inhibitory concentrations of haloperidol for various ion channels, indicating its functional effects.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of haloperidol's molecular targets.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is adapted from studies characterizing the binding of ligands to sigma-1 receptors.

Objective: To determine the binding affinity (Ki) of haloperidol for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand, such as --INVALID-LINK---pentazocine.

Materials:

-

Guinea pig brain membrane homogenates (source of sigma-1 receptors)

-

--INVALID-LINK---pentazocine (radioligand)

-

Unlabeled this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Microplate harvester

Procedure:

-

Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation in fresh buffer. Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.4 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following incubation mixtures in a final volume of 100 µL:

-

Total Binding: 80 µL of membrane homogenate and 20 µL of --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM).

-

Non-specific Binding: 80 µL of membrane homogenate, 20 µL of --INVALID-LINK---pentazocine, and a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM (+)-pentazocine or haloperidol) to saturate the receptors.

-

Competitive Binding: 80 µL of membrane homogenate, 20 µL of --INVALID-LINK---pentazocine, and varying concentrations of unlabeled haloperidol.

-

-

Incubation: Incubate the plates for 90 minutes at room temperature to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a microplate harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the haloperidol concentration.

-

Determine the IC50 value (the concentration of haloperidol that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents

This protocol is a generalized procedure for recording NMDA receptor-mediated currents in cultured neurons.

Objective: To measure the effect of haloperidol on NMDA receptor-mediated ion currents using the whole-cell patch-clamp technique.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, pH 7.4 with NaOH. Glycine (10 µM) should be included as a co-agonist for NMDA receptors. Mg2+ is typically omitted to relieve the voltage-dependent block of NMDA receptors.

-

Internal (pipette) solution (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, 2 Na2-ATP, pH 7.3 with CsOH.

-

NMDA (agonist)

-

This compound

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Preparation: Place the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Under visual control, approach a neuron with the patch pipette and apply gentle positive pressure. Once the pipette tip touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (giga-seal, >1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: After establishing a giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage-Clamp Recording: Clamp the membrane potential at a holding potential of -60 mV or -70 mV.

-

Drug Application: Apply NMDA (e.g., 100 µM) to the cell using a rapid perfusion system to evoke an inward current. Once a stable baseline response to NMDA is established, co-apply haloperidol with NMDA to determine its effect on the current amplitude.

-

Data Acquisition and Analysis: Record the currents using appropriate data acquisition software. Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of haloperidol. Plot the percentage of inhibition against the haloperidol concentration to determine the IC50.

Caption: Workflow for whole-cell voltage-clamp recording.

Western Blotting for Phosphorylated CREB (pCREB)

This protocol describes the detection of changes in the phosphorylation state of CREB in response to haloperidol treatment.

Objective: To quantify the levels of phosphorylated CREB (at Ser133) in cell lysates following treatment with haloperidol.

Materials:

-

Cultured cells (e.g., neuronal cells)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment and Lysis: Treat cultured cells with haloperidol for the desired time. Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer (5% BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total CREB.

-

Densitometric Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated CREB as a ratio to the level of total CREB.

Caption: Workflow for Western blot analysis of pCREB.

Signaling Pathways of Haloperidol's Non-D2 Targets

Haloperidol's interaction with its non-D2 targets can modulate several intracellular signaling cascades, contributing to its overall pharmacological effect.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Haloperidol acts as an antagonist at this receptor. Its binding can influence ER stress responses and calcium homeostasis.

Caption: Haloperidol's interaction with Sigma-1 receptor signaling.

NMDA Receptor Signaling

Haloperidol can directly interact with the NMDA receptor, particularly the NR2B subunit, and modulate its function.[13] This interaction can lead to downstream changes in signaling pathways implicated in neuronal survival and plasticity, such as the Akt/GSK-3β and CREB pathways.[13]

Caption: Downstream signaling of haloperidol's interaction with NMDA receptors.

Adrenergic and Histamine Receptor Signaling

Haloperidol's antagonism at α1-adrenergic and H2-histamine receptors contributes to some of its cardiovascular and sedative side effects. The downstream signaling from these GPCRs typically involves modulation of second messenger systems.

Caption: Haloperidol's effects on adrenergic and histamine receptor signaling.

Conclusion

The pharmacological actions of haloperidol extend far beyond its well-established antagonism of the D2 receptor. Its interactions with a multitude of other molecular targets, including sigma, NMDA, adrenergic, serotonin, and histamine receptors, as well as various ion channels, contribute significantly to its therapeutic and adverse effect profiles. A thorough understanding of this polypharmacology is crucial for the rational design of novel antipsychotics with improved efficacy and tolerability. The data, protocols, and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of psychopharmacology.

References

- 1. Haloperidol and clozapine differentially affect the expression of arrestins, receptor kinases, and extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 4. Generalization of serotonin (5-HT)1A agonists and the antipsychotics, clozapine, ziprasidone and S16924, but not haloperidol, to the discriminative stimuli elicited by PD128,907 and 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT6 receptor antagonist SB-399885 potentiates haloperidol and risperidone-induced dopamine efflux in the medial prefrontal cortex or hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Haloperidol on Cardiac Histamine H2 Receptors and β-Adrenoceptors in Isolated Mouse and Human Atrial Preparations [mdpi.com]

- 7. Effects of Haloperidol on Cardiac Histamine H2 Receptors and β-Adrenoceptors in Isolated Mouse and Human Atrial Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of haloperidol on the histaminergic neuron system in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrated approaches to understanding antipsychotic drug action at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of Haloperidol-Induced Catalepsy by GPR143, an l-DOPA Receptor, in Striatal Cholinergic Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Haloperidol and Clozapine Differentially Affect the Expression of Arrestins, Receptor Kinases, and Extracellular Signal-Regulated Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Haloperidol Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of haloperidol (B65202) hydrochloride in various animal models, a critical aspect of its preclinical evaluation. Haloperidol, a typical antipsychotic of the butyrophenone (B1668137) class, is widely used in the treatment of schizophrenia and other psychotic disorders. Understanding its absorption, distribution, metabolism, and excretion (ADME) in animal models is fundamental for predicting its efficacy and safety in humans. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes study workflows to support further research and development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of haloperidol has been characterized in several animal species. The following tables summarize key parameters from various studies, categorized by animal model and route of administration. These parameters are crucial for inter-species scaling and for designing toxicological and efficacy studies.

Table 1: Pharmacokinetic Parameters of Haloperidol in Rodent Models

| Animal Model | Dosage & Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Rat | 0.5, 1.0, 2.5 mg/kg IV | - | - | 1.5 | 100 | [1] |

| Rat | - | - | - | 2.5 | - | [2] |

| Mouse (CF-1 Strain) | 0.6 mg/kg SC | - | Serum: <0.03 (2 min) | Biphasic | - | [3] |

| Brain: 0.25 (15 min) | ||||||

| Guinea Pig | - | - | Plasma & Striatum: 2 | - | - | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; IV: Intravenous; SC: Subcutaneous.

Table 2: Pharmacokinetic Parameters of Haloperidol in Other Animal Models

| Animal Model | Dosage & Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Rabbit | 5 mg Tablet (Oral) | - | - | - | - | [5] |

| Rabbit | 2 mg/mL Solution (Oral) | - | - | - | - | [5] |

| Rabbit | 5 mg/mL IM | - | - | - | 100 (Reference) | [5] |

| Dog | - IM (Decanoate) | - | 72 - 168 (3-7 days) | 504 (3 weeks) | - | [6] |

IM: Intramuscular.

Key Insights from Preclinical Pharmacokinetic Studies

-

Absorption: Haloperidol is readily absorbed after oral administration, although it undergoes significant first-pass metabolism, leading to a bioavailability of 60-70% in humans, which is likely comparable in some animal models.[5][7] Intramuscular injection of haloperidol decanoate (B1226879), a long-acting formulation, results in slow absorption from the injection site, with peak plasma levels achieved several days post-administration in dogs.[6] Intranasal administration in healthy volunteers has shown rapid absorption, with a Tmax of 15 minutes.[8]

-

Distribution: Haloperidol is highly lipophilic and exhibits a large volume of distribution, indicating extensive tissue uptake.[1] Studies in mice have shown that haloperidol accumulates in the brain, with concentrations up to 40 times higher than in serum.[3] This extensive brain penetration is crucial for its antipsychotic activity, which is primarily mediated by dopamine (B1211576) D2 receptor blockade in the central nervous system.[2] In rats, chronic administration of haloperidol led to a decrease in whole-brain and cortical gray matter volume, which was reversible after drug withdrawal.[9][10]

-

Metabolism: Haloperidol is extensively metabolized in the liver. The main metabolic pathways include N-dealkylation and the reduction of the keto group to form reduced haloperidol, an active metabolite.[7] The interconversion between haloperidol and reduced haloperidol has been observed in guinea pigs.[4]

-

Excretion: The metabolites of haloperidol are primarily excreted in the feces and urine.[7] Only a small fraction (about 1%) of the administered dose is excreted unchanged in the urine.[7]

Experimental Protocols

The methodologies employed in pharmacokinetic studies of haloperidol are critical for the reliability and interpretation of the results. Below are detailed descriptions of typical experimental protocols.

Animal Models

-

Species and Strain: Commonly used species include rats (e.g., Sprague-Dawley), mice (e.g., CF-1, NMRI), guinea pigs, rabbits, and dogs.[1][3][4][5][6] The choice of species often depends on the specific research question, with rodents being frequently used for initial screening and larger animals for studies requiring larger blood volumes or chronic dosing.

-

Housing and Acclimatization: Animals are typically housed in controlled environments with standard light-dark cycles, temperature, and humidity. An acclimatization period is essential before the start of the study to minimize stress-related physiological changes.

Drug Administration and Sample Collection

-

Formulation and Dosing: Haloperidol hydrochloride is often dissolved in a suitable vehicle, such as saline or a buffered solution, for parenteral administration. For oral administration, it may be given as a solution or suspension. Doses in animal studies are often selected based on previous efficacy or toxicology data.[2]

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Common sampling sites include the tail vein (rats, mice), marginal ear vein (rabbits), or cephalic vein (dogs). To prevent clotting, blood is collected in tubes containing an anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.[11]

-

Tissue Sampling: For brain distribution studies, animals are euthanized at various time points, and brain tissue is collected, homogenized, and processed to extract the drug.[3][11]

Bioanalytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common analytical technique for the quantification of haloperidol in biological matrices.[11][12][13]

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically performed to isolate haloperidol and its metabolites from plasma or tissue homogenates and to remove interfering substances.[12][14]

-

Chromatographic Conditions: A C18 reversed-phase column is frequently used for separation.[12] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and a buffer (e.g., phosphate (B84403) buffer).[11][12]

-

Detection: UV detection is commonly employed, with the wavelength set at around 245 nm.[12] For higher sensitivity, mass spectrometry (LC-MS/MS) can be used.

-

-

Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) has also been used for the analysis of haloperidol.[3]

-

Method Validation: The analytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantification).[11][13]

Visualizing Experimental Workflows

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of haloperidol in an animal model.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Bioanalytical Method Workflow (HPLC)

This diagram details the steps involved in the quantification of haloperidol in plasma samples using HPLC.

Caption: Workflow for HPLC-based bioanalysis of haloperidol.

Conclusion

The pharmacokinetic profile of this compound has been extensively studied in a variety of animal models, providing a solid foundation for understanding its disposition. This guide has summarized key quantitative data, detailed common experimental protocols, and visualized typical workflows. For researchers and drug development professionals, this information is invaluable for designing new preclinical studies, interpreting existing data, and ultimately, for the safe and effective development of antipsychotic medications. Future research may focus on the pharmacokinetics of novel long-acting formulations and further elucidation of the role of specific drug transporters and metabolizing enzymes in the disposition of haloperidol.

References

- 1. Linear pharmacokinetics of haloperidol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Are animal studies of antipsychotics appropriately dosed? Lessons from the bedside to the bench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and effects of haloperidol in the isolated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and pharmacokinetics of haloperidol and reduced haloperidol in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Pharmacology, pharmacokinetics and clinical development of haloperidol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. Contrasting effects of haloperidol and lithium on rodent brain structure: a magnetic resonance imaging study with postmortem confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jwatch.org [jwatch.org]

- 11. scielo.br [scielo.br]

- 12. [Plasma assay of haloperidol by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Determination of haloperidol and reduced haloperidol in the plasma and blood of patients on depot haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytochrome P450-Mediated Metabolism of Haloperidol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of haloperidol (B65202) hydrochloride, with a specific focus on the role of cytochrome P450 (CYP) enzymes. The information presented herein is intended to support research, drug development, and clinical pharmacology efforts by providing detailed data on enzyme kinetics, experimental methodologies, and visual representations of the metabolic processes.

Introduction

Haloperidol, a typical butyrophenone (B1668137) antipsychotic, undergoes extensive hepatic metabolism, which is a critical determinant of its pharmacokinetic profile and clinical effects. The cytochrome P450 superfamily of enzymes plays a central role in the biotransformation of haloperidol, leading to the formation of various metabolites. Understanding the specifics of these metabolic pathways, the enzymes involved, and their kinetic parameters is essential for predicting drug-drug interactions, understanding interindividual variability in patient response, and developing safer and more effective therapeutic strategies.

Major Metabolic Pathways of Haloperidol

The metabolism of haloperidol is complex and proceeds via three primary routes:

-

Reduction: The carbonyl group of haloperidol is reduced to a secondary alcohol, forming reduced haloperidol (RHAL). This reaction is reversible, with RHAL being oxidized back to the parent compound.

-

Oxidative N-dealkylation: This pathway involves the cleavage of the bond between the piperidine (B6355638) nitrogen and the butyrophenone side chain, resulting in the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and p-fluorobenzoylpropionic acid (FBPA).

-

Formation of Pyridinium (B92312) Metabolites: Haloperidol can be oxidized to form the potentially neurotoxic pyridinium metabolite, HPP+ (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium). This is considered a bioactivation pathway.

While glucuronidation is a major metabolic pathway for haloperidol, this guide will focus on the oxidative metabolism mediated by CYP enzymes.

Role of Cytochrome P450 Isoforms

Several cytochrome P450 isoforms are involved in the metabolism of haloperidol, with CYP3A4 being the principal enzyme responsible for its biotransformation.[1][2] The contribution of other isoforms, such as CYP2D6, is generally considered to be minor.[2]

CYP3A4

CYP3A4 is the primary enzyme involved in the oxidative N-dealkylation of haloperidol to CPHP and FBPA.[3][4] It also catalyzes the back-oxidation of reduced haloperidol to haloperidol and is involved in the formation of the pyridinium metabolite HPP+.[5][6][7]

CYP2D6

The role of CYP2D6 in haloperidol metabolism is less pronounced than that of CYP3A4.[2] While some studies suggest its involvement in the N-dealkylation and the formation of HPP+ from an intermediate, its overall contribution is considered minor.[7][8] However, haloperidol and its metabolites have been shown to be potent inhibitors of CYP2D6, which is a crucial consideration for potential drug-drug interactions.[9][10]

Quantitative Data on Haloperidol Metabolism

The following tables summarize the key quantitative parameters for the metabolism of haloperidol and its metabolites by CYP enzymes.

Table 1: Michaelis-Menten Kinetic Parameters (Km and Vmax) for Haloperidol Metabolic Reactions

| Metabolic Reaction | Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol P450) | Reference(s) |

| N-dealkylation (CPHP formation) | Human Liver Microsomes | Haloperidol | 50 - 78 | 180 - 412 pmol/min/mg protein | [3] |

| Back-oxidation to Haloperidol | Human Liver Microsomes | Reduced Haloperidol | 51 - 59 | 190 - 334 pmol/min/mg protein | [5] |

| N-dealkylation (CPHP formation) | Human Liver Microsomes | Reduced Haloperidol | 44 - 49 | 74 - 110 pmol/min/mg protein | [5] |

| HPP+ Formation | Human Liver Microsomes | Haloperidol | 24.4 ± 8.9 | 157.6 ± 13.2 pmol/min/mg protein | [11] |

| HPP+ Formation | Recombinant CYP3A4 | Haloperidol | 18.3 ± 4.9 | 10.4 ± 0.6 pmol/min/pmol P450 | [11] |

| HPP+ Formation | Recombinant CYP3A5 | Haloperidol | 200.2 ± 47.6 | 5.16 ± 0.6 pmol/min/pmol P450 | [11] |

| RHPP+ Formation | Recombinant CYP3A4 | Reduced Haloperidol | 64 ± 4 | Not Specified | [12] |

| Back-oxidation to Haloperidol | Recombinant CYP3A4 | Reduced Haloperidol | 69.7 | 4.87 pmol/min/pmol P450 | [6] |

Table 2: Inhibition Constants (Ki and IC50) for Haloperidol and its Metabolites

| Inhibitor | Enzyme | Probe Substrate | Ki (µM) | IC50 (µM) | Inhibition Type | Reference(s) |

| Haloperidol | CYP2D6 | Dextromethorphan | 0.89 | 2.7 - 8.5 | Competitive | [3][9][10] |

| Reduced Haloperidol (racemic) | CYP2D6 | Dextromethorphan | 0.24 | - | Competitive | [9][10] |

| S(-)-Reduced Haloperidol | CYP2D6 | Dextromethorphan | 0.11 | - | Competitive | [9][10] |

| R(+)-Reduced Haloperidol | CYP2D6 | Dextromethorphan | 1.1 | - | Competitive | [9][10] |

| HPP+ | CYP2D6 | Dextromethorphan | 0.79 | - | Noncompetitive | [9][10] |

| CPHP | CYP2D6 | Dextromethorphan | 20.9 | - | Competitive | [9][10] |

| Ketoconazole | CYP3A4 | Haloperidol (CPHP formation) | 0.1 | - | Competitive | [3] |

| Ketoconazole | CYP3A4 | Reduced Haloperidol (Back-oxidation) | < 0.2 | - | Competitive | [5] |

| Troleandomycin | CYP3A4 | Reduced Haloperidol (Back-oxidation) | < 0.3 | - | Competitive | [5] |

| Reduced Haloperidol | CYP2D6 | Carteolol | 4.3 | - | Competitive | [6] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of haloperidol using pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Haloperidol hydrochloride

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

-

HPLC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Pre-warm the master mix and the HLM suspension (typically at a final concentration of 0.5-1.0 mg/mL) at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add haloperidol (at various concentrations to determine kinetic parameters) to the pre-warmed HLM suspension and vortex gently. Initiate the metabolic reaction by adding the pre-warmed NADPH-containing master mix.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile (or other organic solvent) containing an internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated HPLC-MS/MS method to quantify the concentrations of haloperidol and its metabolites.

Metabolism Studies with Recombinant CYP Enzymes

This protocol describes the use of recombinant human CYP enzymes to identify the specific isoforms involved in haloperidol metabolism.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) co-expressed with NADPH-cytochrome P450 reductase

-

Control membranes (without the specific CYP enzyme)

-

This compound

-

NADPH

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Incubation Setup: In separate tubes, combine the recombinant CYP enzyme (or control membrane), potassium phosphate buffer, and haloperidol.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding NADPH.

-

Incubation: Incubate at 37°C for a predetermined time.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile with an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein and membrane fractions.

-

Analysis: Analyze the supernatant by LC-MS/MS to measure the formation of metabolites. Compare the metabolic activity of the specific CYP isoform to the control to determine its contribution to haloperidol metabolism.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of haloperidol and a typical experimental workflow for studying its metabolism.

Caption: Major metabolic pathways of haloperidol.

Caption: In vitro haloperidol metabolism workflow.

Conclusion

The metabolism of this compound is predominantly mediated by CYP3A4, with minor contributions from other enzymes. The primary metabolic pathways include reduction, oxidative N-dealkylation, and the formation of pyridinium metabolites. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of these metabolic processes is crucial for optimizing therapeutic regimens, minimizing adverse drug reactions, and guiding the development of new chemical entities with improved pharmacokinetic properties.

References

- 1. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro study on the involvement of CYP1A2, CYP2D6 and CYP3A4 in the metabolism of haloperidol and reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the cytochrome P450 isoenzymes involved in the in vitro N-dealkylation of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP3A is responsible for N-dealkylation of haloperidol and bromperidol and oxidation of their reduced forms by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro characterization of the cytochrome P450 isoenzymes involved in the back oxidation and N-dealkylation of reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of human cytochrome P450 3A4 in reduced haloperidol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of CYP3A4 and CYP2D6 in the Metabolism of Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Potent inhibition of CYP2D6 by haloperidol metabolites: stereoselective inhibition by reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of the contributions of CYP3A4 and CYP3A5 in the metabolism of the antipsychotic agent haloperidol to its potentially neurotoxic pyridinium metabolite and effect of antidepressants on the bioactivation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Nervous System Distribution of Haloperidol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of haloperidol (B65202) hydrochloride within the central nervous system (CNS). Haloperidol, a potent first-generation antipsychotic of the butyrophenone (B1668137) class, is widely used in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy and side-effect profile are intrinsically linked to its concentration and distribution within various brain regions. This document synthesizes key findings on its pharmacokinetics, regional brain accumulation, and transport mechanisms, presenting quantitative data in a structured format and detailing the experimental protocols used in seminal studies.

Pharmacokinetics and Blood-Brain Barrier Penetration

Haloperidol is a highly lipophilic compound, a characteristic that facilitates its passage across the blood-brain barrier (BBB).[3] Following administration, it is extensively metabolized in the liver, with only about 1% of the dose excreted unchanged in the urine.[3][4] The bioavailability of oral haloperidol ranges from 60% to 70%.[4][5]

Studies in humans have demonstrated that haloperidol concentrations in brain tissue are significantly higher than in serum, with brain-to-serum concentration ratios estimated to be between 10 and 30.[5][6][7][8][9] This indicates substantial accumulation in the CNS. The elimination half-life of haloperidol from brain tissue is considerably longer than its serum half-life, calculated to be approximately 6.8 days.[6][7][8][9] This prolonged presence in the brain may account for the persistence of its therapeutic and adverse effects long after discontinuation of the drug.[6][7]

The transport of haloperidol across the BBB is not solely dependent on passive diffusion. Evidence suggests the involvement of carrier-mediated transport systems. In vitro studies using human and mouse brain endothelial cell lines (hCMEC/D3 and bEnd.3, respectively) have indicated that haloperidol is a substrate for Organic Cation Transporters (OCTs).[10][11]

Regional Brain Distribution

The distribution of haloperidol within the CNS is not uniform. Studies employing various techniques, including Positron Emission Tomography (PET) with radiolabeled haloperidol ([¹⁸F]haloperidol) and postmortem tissue analysis, have revealed regional differences in its concentration.

Human Studies

PET studies in healthy individuals have shown high uptake of [¹⁸F]haloperidol throughout the brain. Notably, the cerebellum, basal ganglia, and thalamus exhibit higher concentrations than the cortex. This distribution is more extensive than what would be predicted based solely on the density of dopamine (B1211576) D2 receptors, suggesting binding to other sites, such as sigma receptors.

Postmortem studies on patients previously treated with haloperidol have provided direct measurements of its concentration in different brain regions. These studies have generally found a relatively homogeneous distribution across various areas within a single individual.[7][8][9]

Table 1: Haloperidol Concentrations in Human Brain Regions (Postmortem)

| Brain Region | Concentration Range (ng/g) | Reference |

| Temporal Cortex | 8.9 - 226.7 | [7][9] |

| Cingulate Gyrus | 8.9 - 226.7 | [7][8][9] |

| Caudate Nucleus | 8.9 - 226.7 | [7][8][9] |

| Dentate Nucleus | 8.9 - 226.7 | [7][8][9] |

| Corpus Callosum | 8.9 - 226.7 | [7][8][9] |

Note: The wide range reflects significant interindividual variability.[7][9]

Animal Studies

Animal models, primarily in rats, have been instrumental in elucidating the detailed neuropharmacokinetics of haloperidol. These studies have allowed for more controlled experiments to investigate regional differences in BBB transport and tissue binding. A study using a novel in vivo neuropharmacokinetic approach found spatial differences in BBB penetration, with the highest penetration observed in the frontal cortex, striatum, and hippocampus.[12]

Table 2: Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain) of Haloperidol in Rats

| Brain Region | Kp,uu,brain | Reference |

| Frontal Cortex | ~1.5 | |

| Striatum | ~1.5 | |

| Hippocampus | ~1.5 | |

| Cerebellum | <1.5 | [12] |

Note: Kp,uu,brain represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in plasma, providing a measure of net BBB transport.

Signaling Pathways and Receptor Occupancy

The primary mechanism of action of haloperidol is the blockade of dopamine D2 receptors in the brain.[3][13][14] This antagonism is central to its antipsychotic effects, which are thought to arise from the normalization of hyperdopaminergic activity in the mesolimbic pathway.[13][14] The optimal clinical efficacy is associated with a D2 receptor occupancy of 60-80%.[3]

The diagram below illustrates the principal signaling pathway affected by haloperidol.

Experimental Protocols

The understanding of haloperidol's CNS distribution is built upon a variety of experimental methodologies. Below are summaries of key protocols.

Positron Emission Tomography (PET) with [¹⁸F]haloperidol

-

Objective: To non-invasively study the regional distribution and kinetics of haloperidol in the living human brain.

-